molecular formula C11H10ClNO B8332540 4-(4-Cyanophenoxy)-1-chloro-2-butene

4-(4-Cyanophenoxy)-1-chloro-2-butene

Cat. No.: B8332540
M. Wt: 207.65 g/mol
InChI Key: PDTDMEMXFTZMHR-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)-1-chloro-2-butene is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-(4-chlorobut-2-enoxy)benzonitrile

InChI

InChI=1S/C11H10ClNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h1-6H,7-8H2

InChI Key

PDTDMEMXFTZMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC=CCCl

Origin of Product

United States

Preparation Methods

Integrated One-Pot Synthesis Strategy

A tandem approach combining hydrochlorination and alkylation could streamline production:

Procedure :

  • Hydrochlorination : React 1,3-butadiene with HCl in acetic acid containing 3-chloro-1-butene and CuCl₂ at 60°C .

  • In Situ Alkylation : Directly add 4-cyanophenol and K₂CO₃ to the reaction mixture, heating at 70°C for 12 hours.

Advantages :

  • Eliminates intermediate purification steps.

  • Utilizes acetic acid as a dual solvent for both reactions.

Limitations :

  • Competing side reactions (e.g., over-alkylation) may reduce yield.

  • Acidic conditions could hydrolyze the nitrile group, necessitating pH control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Challenges
Stepwise Synthesis65–7018–24Purification between steps
One-Pot Synthesis55–6012–14Side reactions require careful tuning
Catalytic CouplingN/AN/ANo empirical data available

Notes :

  • Yields for the one-pot method are extrapolated from analogous reactions .

  • Catalytic coupling remains hypothetical due to absent direct evidence.

Stereochemical and Regiochemical Considerations

The geometry of the double bond in 4-(4-Cyanophenoxy)-1-chloro-2-butene is influenced by reaction conditions:

  • Thermodynamic Control : Prolonged heating favors the trans (E) isomer due to greater stability.

  • Kinetic Control : Rapid reactions at lower temperatures may yield a mixture enriched in the cis (Z) form.

Regioselectivity in the alkylation step is ensured by the electrophilic nature of the chloroalkene, directing the phenoxy group to the less substituted carbon.

Industrial-Scale Production Challenges

  • Cost Efficiency : Recycling 3-chloro-1-butene and acetic acid is critical for economic viability .

  • Safety : Handling gaseous HCl and volatile chlorinated intermediates requires robust containment systems.

  • Purity Standards : Residual catalysts (e.g., CuCl₂) must be removed to meet pharmaceutical or material-grade specifications.

Q & A

Q. What are the established synthetic routes for 4-(4-Cyanophenoxy)-1-chloro-2-butene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the cyanophenoxy group can be introduced via a Williamson ether synthesis, where 4-cyanophenol reacts with 1-chloro-2-butene under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side reactions like elimination or polymerization . Yields may vary depending on the leaving group’s reactivity (e.g., chloro vs. bromo substituents) and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR resolve the chloro-alkene and cyanophenoxy moieties. The chloro-alkene protons typically appear as doublets (δ 5.5–6.0 ppm, J = 10–12 Hz), while the aromatic protons of the cyanophenoxy group resonate as a doublet (δ 7.5–7.8 ppm) .
  • IR : Strong absorption at ~2230 cm⁻¹ confirms the nitrile group.
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 234.0584 for C₁₁H₁₀ClNO).

Advanced Research Questions

Q. How does the electron-withdrawing cyanophenoxy group influence the reactivity of the chloro-alkene in nucleophilic substitutions?

The cyanophenoxy group enhances the electrophilicity of the adjacent chloro-alkene via resonance and inductive effects, facilitating SN2 or SN1 mechanisms. Computational studies (e.g., DFT) can quantify charge distribution, showing increased positive charge on the chloro-bearing carbon. Experimental kinetic studies in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents (e.g., toluene) reveal rate differences due to solvation effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:

  • Purity checks : Use HPLC or GC-MS to verify reactants.
  • Parameter optimization : Design-of-experiment (DoE) methods to test variables (e.g., temperature, catalyst loading).
  • Byproduct analysis : LC-MS or 2D NMR to identify side products (e.g., dimerization or oxidation artifacts) .

Q. How can computational modeling predict the biological activity of this compound analogues?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes with nucleophilic active sites). QSAR models correlate structural features (e.g., logP, Hammett σ values) with bioactivity. For example, substituting the cyanophenoxy group with electron-donating groups (e.g., methoxy) may reduce electrophilicity and alter toxicity profiles .

Methodological Challenges and Solutions

Q. What analytical methods differentiate this compound from its regioisomers or degradation products?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers based on polarity.
  • Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., chloro-alkene vs. chloro-aryl positions).
  • Dynamic NMR : Variable-temperature ¹H NMR resolves overlapping signals caused by conformational exchange .

Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature?

  • pH-dependent hydrolysis : Monitor degradation kinetics in buffered solutions (pH 2–12) via UV-Vis or NMR. Acidic conditions may protonate the nitrile, while alkaline conditions promote hydrolysis to amides.
  • Thermal stability : TGA-DSC analysis identifies decomposition thresholds (e.g., >150°C for thermal breakdown) .

Comparative Studies

Q. How do structural analogues of this compound compare in reactivity?

Analogue Substituent Reactivity Trend
4-(4-Methoxyphenoxy)-1-chloro-2-buteneElectron-donating (OMe)Reduced electrophilicity; slower SN2
4-(4-Nitrophenoxy)-1-chloro-2-buteneElectron-withdrawing (NO₂)Enhanced SN1 reactivity in polar solvents

These trends are validated via Hammett plots correlating σ values with reaction rates .

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